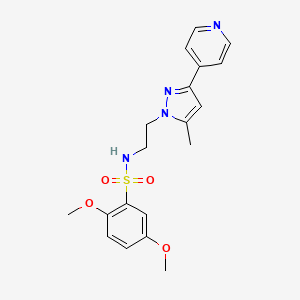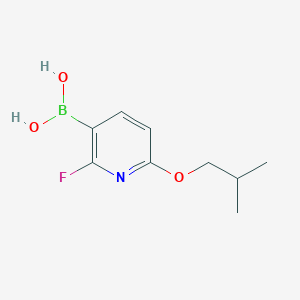
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, commonly known as DT-13, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isoindoline-1,3-dione derivatives and exhibits potent anticancer properties. The compound has shown promising results in preclinical studies and has the potential to become a valuable addition to the current arsenal of anticancer drugs.
Wirkmechanismus
DT-13 exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell proliferation and survival. It inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and promotes cell growth and survival. DT-13 also inhibits the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. In addition, DT-13 inhibits the NF-κB pathway, which is involved in inflammation and immune response and is frequently activated in cancer.
Biochemical and physiological effects:
DT-13 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is a critical process for tumor growth and metastasis. In addition, DT-13 has been shown to modulate the expression of various genes involved in cancer cell proliferation, survival, and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
DT-13 is a valuable tool for studying the molecular mechanisms involved in cancer cell proliferation and survival. It exhibits potent anticancer properties and can be used to screen for novel anticancer drugs. However, DT-13 has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. In addition, DT-13 has not been extensively tested in animal models, and its toxicity profile is not well established.
Zukünftige Richtungen
DT-13 has the potential to become a valuable addition to the current arsenal of anticancer drugs. Future research should focus on further characterizing the pharmacokinetic and pharmacodynamic properties of DT-13 and testing its efficacy in animal models. In addition, DT-13 should be tested in combination with other anticancer drugs to determine its potential for synergistic effects. Finally, the development of DT-13 analogs with improved pharmacokinetic and pharmacodynamic properties should be explored.
Synthesemethoden
DT-13 can be synthesized by the reaction of 2-(1,3-dioxoisoindolin-2-yl)acetic acid with 4-(pyridin-4-yl)thiazol-2-amine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions and yields a pure product that can be further characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DT-13 has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. In addition, DT-13 has been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-15(9-22-16(24)12-3-1-2-4-13(12)17(22)25)21-18-20-14(10-26-18)11-5-7-19-8-6-11/h1-8,10H,9H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIHQAEXLZORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2912574.png)

![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2912576.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912578.png)

![1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2912581.png)

![4-butyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2912583.png)
